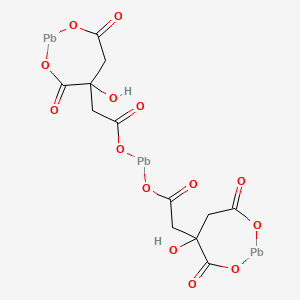
Triplumbous;dicitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead citrate is a chemical compound composed of lead and citrate ions. It is primarily used as an enhancer for heavy metal staining in electron microscopy. This compound binds to osmium and uranyl acetate, enhancing contrast in many cellular structures. Lead citrate is highly reactive with carbon dioxide, forming lead carbonate, which is insoluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lead citrate can be synthesized by reacting lead nitrate with citric acid in an aqueous solution. The reaction typically occurs under controlled conditions to ensure the formation of lead citrate without contamination from other lead compounds. The reaction can be represented as follows: [ \text{Pb(NO}_3\text{)}_2 + \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Pb(C}_6\text{H}_5\text{O}_7) + 2\text{HNO}_3 ]
Industrial Production Methods: In industrial settings, lead citrate is produced by dissolving lead oxide in citric acid solution. The solution is then filtered to remove any undissolved impurities, and the filtrate is evaporated to obtain lead citrate crystals. The process is carried out under carbon dioxide-free conditions to prevent the formation of lead carbonate .
Types of Reactions:
Oxidation: Lead citrate can undergo oxidation reactions, forming lead dioxide and other lead oxides.
Reduction: It can be reduced to metallic lead under specific conditions.
Substitution: Lead citrate can react with other metal ions, leading to the formation of different metal citrates.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, carbon monoxide.
Substitution Reagents: Solutions of other metal salts like sodium citrate.
Major Products:
Oxidation: Lead dioxide (PbO₂).
Reduction: Metallic lead (Pb).
Substitution: Various metal citrates depending on the substituting metal.
Wissenschaftliche Forschungsanwendungen
Lead citrate is widely used in scientific research, particularly in electron microscopy. It enhances the contrast of biological specimens, making it easier to observe cellular structures. This compound is also used in the recycling of spent lead-acid battery paste, where it serves as a precursor for the green recycling process. Additionally, lead citrate is employed in the synthesis of lead-based nanomaterials, which have applications in catalysis, sensors, and other advanced materials .
Wirkmechanismus
Lead citrate exerts its effects by binding to specific cellular components, such as proteins and glycogens, enhancing their electron density. This binding increases the contrast in electron microscopy images, allowing for better visualization of cellular structures. The compound’s high reactivity with carbon dioxide necessitates careful handling to prevent the formation of lead carbonate, which can interfere with imaging .
Vergleich Mit ähnlichen Verbindungen
Uranyl Acetate: Another heavy metal stain used in electron microscopy. It enhances contrast by binding to nucleic acids and proteins.
Osmium Tetroxide: Used for staining lipids and providing contrast in electron microscopy.
Comparison:
Lead Citrate vs. Uranyl Acetate: Lead citrate is less toxic and easier to handle compared to uranyl acetate, which is highly toxic and radioactive.
Lead Citrate vs. Osmium Tetroxide: Lead citrate provides better contrast for proteins and glycogens, while osmium tetroxide is more effective for staining lipids.
Lead citrate’s unique properties, such as its high reactivity with carbon dioxide and its ability to enhance contrast in electron microscopy, make it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C12H10O14Pb3 |
|---|---|
Molekulargewicht |
1.0e+03 g/mol |
IUPAC-Name |
bis[[2-(5-hydroxy-4,7-dioxo-1,3,2λ2-dioxaplumbepan-5-yl)acetyl]oxy]lead |
InChI |
InChI=1S/2C6H8O7.3Pb/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
InChI-Schlüssel |
HOQPTLCRWVZIQZ-UHFFFAOYSA-H |
Kanonische SMILES |
C1C(=O)O[Pb]OC(=O)C1(CC(=O)O[Pb]OC(=O)CC2(CC(=O)O[Pb]OC2=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


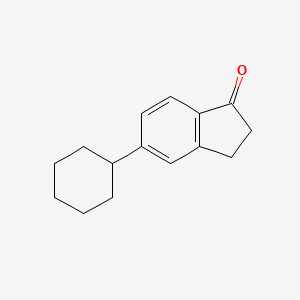
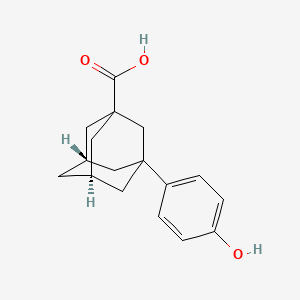
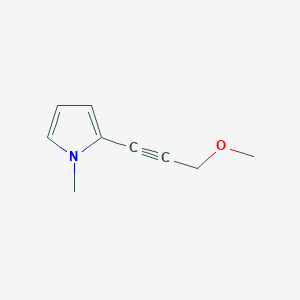
![dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate](/img/structure/B13824822.png)
![(10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13824827.png)
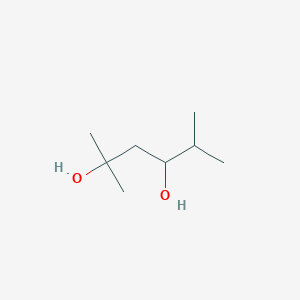
![N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B13824835.png)
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B13824838.png)


![1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one](/img/structure/B13824843.png)
![(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13824844.png)
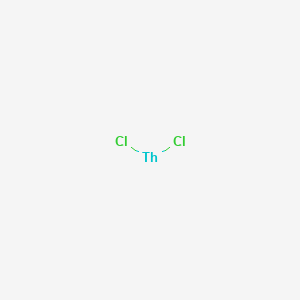
![4-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]morpholine](/img/structure/B13824862.png)
